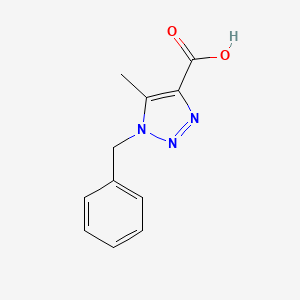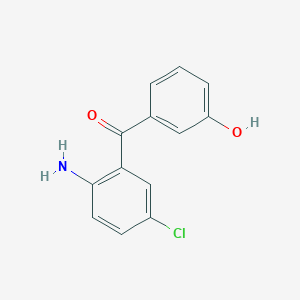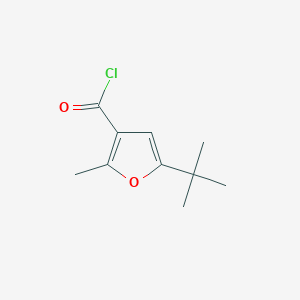
5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride
Descripción general
Descripción
The compound "5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride" is a chemical entity that can be inferred to have a furan backbone with a tert-butyl group and a methyl group attached to it, as well as a carbonyl chloride functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and reactivity of such a compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of furan rings and the introduction of tert-butyl groups. For instance, the synthesis of 5-tert-butyl-2,3-dihydrofuran-2,3-dione from ethenyloxysilane and oxalyl chloride suggests a method that could potentially be adapted for the synthesis of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride . Additionally, the conversion of tert-butyl esters to acid chlorides using thionyl chloride indicates a possible route for introducing the carbonyl chloride functional group .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride can be complex, as seen in the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using NMR spectroscopy and X-ray diffraction . This suggests that advanced analytical techniques would be necessary to fully elucidate the structure of the compound .
Chemical Reactions Analysis
The reactivity of tert-butyl groups in various chemical reactions is well-documented. For example, the synthesis of substituted 5-tert-butyl-2-phenyl-1,3-dithianes as ligands for GABAA receptor complex-associated neuronal chloride ion channels involves the use of tert-butyl groups in the context of chloride ion channel blockers . This indicates that the tert-butyl group in 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could potentially influence its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups and furan rings can vary widely. The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans, for example, involves thermally reactive functional groups that yield furan scaffolds . This suggests that the physical properties such as melting point and solubility of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride could be influenced by the presence of tert-butyl and furan components.
Aplicaciones Científicas De Investigación
Production of Acid Chloride Derivatives
5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride can be used in the production of acid chloride derivatives from biomass-derived materials. This process involves the treatment of precursor aldehydes with tert-butyl hypochlorite, leading to the production of highly useful intermediates for biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Synthesis of Compounds with Biological Activity
This compound plays a role in the synthesis of various biologically active compounds, such as those with fungicide and insecticidal activities. Its derivatives have been used in the synthesis and structural characterization of compounds that exhibit significant biological properties (Huang et al., 2011).
Catalysis in Oxidation Reactions
It is also involved in catalysis, specifically in the selective aerobic oxidation of allylic and benzylic alcohols. The derivatives of this compound have been used as catalysts in transforming alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Development of Fungicides
The derivatives of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride are used in the synthesis of novel compounds with moderate to good fungicidal activities. These derivatives have shown effectiveness against various fungi, demonstrating their potential in agricultural applications (Mao, Song, & Shi, 2012).
Synthesis of Ruthenium Complexes
This compound has been used in the synthesis of ruthenium(II) carbonyl chloride complexes. These complexes, featuring derivatives of 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride, have been studied for their catalytic activities in various chemical reactions (Cheng et al., 2009).
Biosynthesis in Pharmaceutical Intermediates
In pharmaceutical research, derivatives of this compound have been used in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin. This showcases its significance in the development of cholesterol-lowering medications (Liu et al., 2018).
Synthesis of Functionalized Pyrazoles
It is also utilized in the synthesis of pyrazoles with functionalized side chains, which are important in the development of ligands for various chemical applications (Grotjahn et al., 2002).
Chemical Synthesis and Structural Analysis
This compound is involved in improved methods for chemical synthesis and the structural analysis of reaction products. These methods are crucial for understanding the properties and potential applications of various chemical compounds (Kappe, Kollenz, & Wentrup, 1994).
Study of Radical Reactions
In addition, it is used in the study of radical reactions, such as those initiated by tert-butoxy radicals, which are important in understanding chemical reaction mechanisms (Lau, Bargon, & Ling, 1980).
Conversion to Acid Chlorides
5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride is also important in the conversion of tert-butyl esters to acid chlorides, a key process in organic synthesis and the preparation of various chemical compounds (Greenberg & Sammakia, 2017).
Mecanismo De Acción
Mode of Action
As a carbonyl chloride, it may potentially react with amines or alcohols in biological systems to form amides or esters, respectively .
Action Environment
Like many other chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Safety and Hazards
Propiedades
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLGIQXPRQHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384010 | |
| Record name | 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96543-75-8 | |
| Record name | 5-(Tert-Butyl)-2-Methylfuran-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96543-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



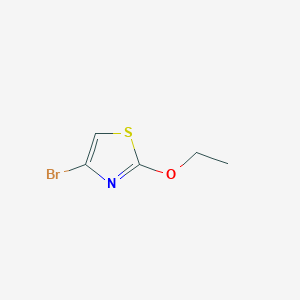



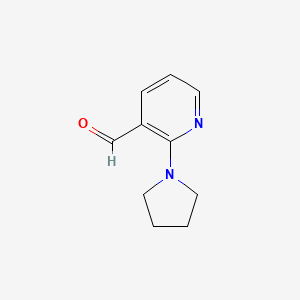

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
